Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-
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Overview
Description
Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. The structure of Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- consists of a thiazole ring fused to a pyridine ring, with an amine group at the 2-position and a phenyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions . For example, the reaction of 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide with hydrazonoyl halides in ethanol and triethylamine yields Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- derivatives .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis techniques, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in the reactions of Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from the reactions of Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase-1, which is involved in DNA repair . Additionally, the compound can interact with receptor targets, such as estrogen receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- include:
Thiazolo[5,4-b]pyridine: Another thiazole-pyridine fused heterocycle with similar biological activities.
Pyrano[2,3-d]thiazole: A related compound with a pyran ring fused to a thiazole ring.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidine: A more complex heterocycle with additional fused rings.
Uniqueness
Thiazolo[4,5-b]pyridin-2-amine,n-phenyl- is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings.
Properties
Molecular Formula |
C12H9N3S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-5-9(6-3-1)14-12-15-11-10(16-12)7-4-8-13-11/h1-8H,(H,13,14,15) |
InChI Key |
SKYLADCMIKTQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=N3 |
Origin of Product |
United States |
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